molecular formula C11H8BrCl B3060765 1-(Bromomethyl)-4-chloronaphthalene CAS No. 79996-98-8

1-(Bromomethyl)-4-chloronaphthalene

Cat. No.: B3060765
CAS No.: 79996-98-8
M. Wt: 255.54 g/mol
InChI Key: DJFAAOZRYCRATC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-chloronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group at the first position and a chlorine atom at the fourth position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-chloronaphthalene can be synthesized through several methods. One common approach involves the bromination of 4-chloronaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-chloronaphthalene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation: The compound can be oxidized to form 4-chloronaphthalene-1-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield 4-chloronaphthalenemethanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) under reflux conditions.

    Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under inert atmosphere.

Major Products:

  • Substituted naphthalenes (e.g., 1-azidomethyl-4-chloronaphthalene)
  • 4-Chloronaphthalene-1-carboxylic acid
  • 4-Chloronaphthalenemethanol

Scientific Research Applications

1-(Bromomethyl)-4-chloronaphthalene has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-chloronaphthalene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The chlorine atom on the naphthalene ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The bromomethyl group acts as a leaving group, facilitating the attack by nucleophiles.

    Electrophilic Aromatic Substitution: The chlorine atom directs incoming electrophiles to the ortho and para positions relative to itself, influencing the regioselectivity of the reactions.

Comparison with Similar Compounds

1-(Bromomethyl)-4-chloronaphthalene can be compared with other naphthalene derivatives such as:

    1-(Bromomethyl)naphthalene: Lacks the chlorine substituent, resulting in different reactivity and applications.

    4-Chloronaphthalene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    1-(Chloromethyl)-4-bromonaphthalene: Similar structure but with reversed positions of bromine and chlorine, leading to different chemical behavior.

Uniqueness: The presence of both bromomethyl and chlorine substituents on the naphthalene ring makes this compound a versatile intermediate in organic synthesis, offering unique reactivity patterns not observed in its analogs.

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

Properties

IUPAC Name

1-(bromomethyl)-4-chloronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrCl/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFAAOZRYCRATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80314955
Record name 1-(Bromomethyl)-4-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79996-98-8
Record name NSC290427
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Bromomethyl)-4-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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